molecular formula C15H21NOS B3937774 (3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol

(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol

Cat. No. B3937774
M. Wt: 263.4 g/mol
InChI Key: PXTSDSCFLBDLJD-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is known for its unique structure and has been found to have several interesting properties that make it an attractive target for further study.

Mechanism of Action

The exact mechanism of action of (3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter release in the brain. This makes it an attractive target for further study, as it could potentially be used to develop new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol has several interesting biochemical and physiological effects. For example, it has been found to increase the release of dopamine in the brain, which could have implications for the treatment of Parkinson's disease. It has also been found to have anxiolytic and antidepressant effects, which could make it a useful tool for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an attractive target for further study, as it can be used in a wide range of lab experiments. However, one of the limitations of this compound is that its effects can be highly variable depending on the experimental conditions, which can make it difficult to interpret the results of studies.

Future Directions

There are several potential future directions for the study of (3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol. One possible direction is to further investigate its effects on neurotransmitter release in the brain, with the goal of developing new drugs for the treatment of neurological disorders. Another possible direction is to study its effects on other physiological systems, such as the immune system, with the goal of developing new therapies for autoimmune diseases. Finally, it may be useful to explore the potential use of this compound in combination with other drugs, with the goal of developing more effective treatments for a wide range of medical conditions.

Scientific Research Applications

(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol has been studied extensively for its potential use in scientific research. Some of the most promising applications of this compound include its use as a tool for studying the effects of neurotransmitters on the brain and its potential use in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

(3S,4R)-1-cyclopent-3-en-1-yl-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-11-7-9-18-15(11)13-6-8-16(10-14(13)17)12-4-2-3-5-12/h2-3,7,9,12-14,17H,4-6,8,10H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTSDSCFLBDLJD-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCN(CC2O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-cyclopent-3-en-1-yl-4-(3-methylthiophen-2-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 2
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 3
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 4
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 5
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 6
(3S*,4R*)-1-cyclopent-3-en-1-yl-4-(3-methyl-2-thienyl)piperidin-3-ol

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